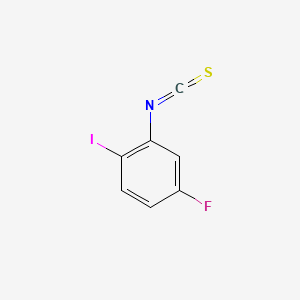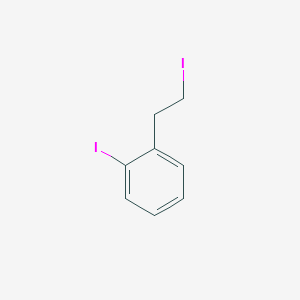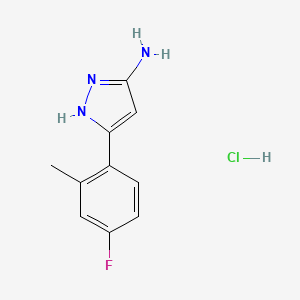![molecular formula C15H24N2O9 B13691980 (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a Boc-protected amino group and multiple carboxylic acid functionalities. Its synthesis and reactivity make it a valuable molecule in the study of biochemical processes and the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the amide bond through coupling reactions. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and large-scale purification techniques such as chromatography and crystallization. The industrial process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carboxylic acids to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
科学的研究の応用
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The Boc-protected amino group and carboxylic acid functionalities play a crucial role in these interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
(S)-2-[(S)-4-Amino-4-carboxybutanamido]pentanedioic Acid: Lacks the Boc protection, making it more reactive in certain conditions.
(S)-2-[(S)-4-(Boc-amino)-4-hydroxybutanamido]pentanedioic Acid: Contains a hydroxyl group instead of a carboxyl group, altering its reactivity and applications.
Uniqueness
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.
特性
分子式 |
C15H24N2O9 |
|---|---|
分子量 |
376.36 g/mol |
IUPAC名 |
2-[[4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H24N2O9/c1-15(2,3)26-14(25)17-9(13(23)24)4-6-10(18)16-8(12(21)22)5-7-11(19)20/h8-9H,4-7H2,1-3H3,(H,16,18)(H,17,25)(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
UGIYWIAVNAKICB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)


![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)
![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)

![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)

![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)
